molecular formula C9H12N4O B12905489 2-Butyl-5,6-dihydro-4H-imidazo[4,5-d]pyridazin-4-one CAS No. 133052-00-3

2-Butyl-5,6-dihydro-4H-imidazo[4,5-d]pyridazin-4-one

Cat. No.: B12905489
CAS No.: 133052-00-3
M. Wt: 192.22 g/mol
InChI Key: CMRGQRKSRIRJDE-UHFFFAOYSA-N
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Description

2-Butyl-5,6-dihydro-4H-imidazo[4,5-d]pyridazin-4-one is a synthetic small molecule with the chemical formula C9H12N4O2 and an average molecular weight of 208.22 g/mol . It is classified as a pyridazinone, a class of organic compounds featuring a pyridazine ring bearing a ketone . This compound is provided as a high-purity solid for research applications and is strictly for laboratory use. It is not intended for diagnostic or therapeutic use in humans or animals. While this specific compound is an experimental molecule and not approved for any clinical use , its core structure is of significant interest in medicinal chemistry. Related imidazo-fused heterocycles are frequently investigated for their potential to interact with various biological targets. For instance, similar scaffolds have been developed as inhibitors for enzymes like Aldehyde Dehydrogenase 1A (ALDH1A) for research in chemotherapy-resistant cancers and as Src family kinase (SFK) inhibitors for glioblastoma multiforme (GBM) research . Other imidazopyrazine derivatives have been identified as inhibitors of G-protein signaling, useful for probing complex cell signaling pathways . Researchers value this compound and its analogs as valuable tools for probing biochemical pathways and developing structure-activity relationships (SAR) in drug discovery projects.

Properties

CAS No.

133052-00-3

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

2-butyl-3,6-dihydroimidazo[4,5-d]pyridazin-7-one

InChI

InChI=1S/C9H12N4O/c1-2-3-4-7-11-6-5-10-13-9(14)8(6)12-7/h5H,2-4H2,1H3,(H,11,12)(H,13,14)

InChI Key

CMRGQRKSRIRJDE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1)C=NNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridazine with butyl isocyanate in the presence of a base, followed by cyclization to form the imidazo-pyridazinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazinone ring’s electron-deficient nature facilitates nucleophilic attacks, particularly at positions activated by adjacent nitrogen atoms. Key reactions include:

Reaction Type Reagents/Conditions Product/Outcome Mechanistic Notes
Aromatic Substitution Amines, alcoholsSubstituted imidazo-pyridazinonesNucleophilic displacement via S<sub>N</sub>Ar mechanism at activated positions
Ring Expansion Aldehydes in H<sub>2</sub>O-IPAFused imidazo[4,5-b]pyridinesCondensation followed by cyclization and aromatization

Example : Treatment with primary amines under aqueous isopropanol (H<sub>2</sub>O-IPA) promotes sequential S<sub>N</sub>Ar and heterocyclization reactions, forming extended heterocyclic systems .

Reduction and Oxidation Pathways

The ketone group and unsaturated bonds in the dihydropyridazinone moiety participate in redox reactions:

Reaction Type Reagents Product Key Observations
Ketone Reduction Zn dust, NH<sub>4</sub>ClSecondary alcohol derivativesSelective reduction without ring-opening
Oxidative Aromatization FeCl<sub>3</sub>, O<sub>2</sub>Fully aromatic pyridazineLoss of dihydro character via dehydrogenation

Mechanistic Insight : Zn-mediated reductions preserve the imidazo-pyridazinone framework while modifying substituents .

Cyclization and Heteroannulation

The compound serves as a precursor for synthesizing polycyclic systems through intramolecular cyclization:

Substrate Conditions Product Yield
Aldehyde-functionalized derivativesDBU, malononitrile5,7-Diamino-6-cyano-imidazo-pyridines85–95%

Example : Reaction with malononitrile under basic conditions induces annulation, forming tricyclic structures with enhanced pharmacological relevance .

Metal-Catalyzed Cross-Couplings

While direct cross-coupling is limited by the absence of halogens, functionalized derivatives exhibit reactivity:

Derivative Catalyst System Reaction Application
Brominated analogsPd(OAc)<sub>2</sub>/BINAPSuzuki-Miyaura couplingBiaryl-functionalized analogs

Note : Bromination at reactive positions (e.g., using PBr<sub>5</sub>) enables participation in Buchwald-Hartwig amination or Ullmann-type couplings .

Acid/Base-Mediated Transformations

The compound undergoes pH-dependent structural changes:

  • Acidic Conditions : Protonation of nitrogen atoms enhances electrophilicity, enabling electrophilic substitutions (e.g., nitration).

  • Basic Conditions : Deprotonation generates nucleophilic enolates, facilitating alkylation or acylation at the α-position .

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique features:

Compound Nucleophilic Reactivity Electrophilic Reactivity Redox Activity
2-Butyl-imidazo[4,5-d]pyridazin-4-oneHigh (S<sub>N</sub>Ar)ModerateHigh (ketone)
Imidazo[4,5-b]pyridineModerateHighLow
Pyridazinone derivativesLowLowHigh

Mechanistic Case Study: Heteroannulation

A representative pathway for forming imidazo[4,5-b]pyridines involves:

  • Imine Formation : Reaction with aldehydes generates Schiff base intermediates .

  • Cyclization : Intramolecular nucleophilic attack by adjacent NH groups forms dihydro intermediates.

  • Aromatization : Oxidative elimination yields the final aromatic product .

RCHO+NH2-substrateH2O-IPAImineDihydro intermediateDBUAromatic product\text{RCHO} + \text{NH}_2\text{-substrate} \xrightarrow{\text{H}_2\text{O-IPA}} \text{Imine} \rightarrow \text{Dihydro intermediate} \xrightarrow{\text{DBU}} \text{Aromatic product}

Scientific Research Applications

2-Butyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Butyl-1H-imidazo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Structural Analogues in the Imidazo[4,5-d]pyridazinone Family

Boehringer Ingelheim Derivatives (e.g., 2-(Piperazin-1-yl)-imidazo[4,5-d]pyridazin-4-one):

  • Core Structure : Shares the imidazo[4,5-d]pyridazin-4-one scaffold but substitutes the 2-butyl group with piperazinyl or diazepanyl groups .
  • Synthesis: Prepared via nucleophilic substitution in solvents like isopropanol or THF, using bases such as K₂CO₃ or NEt₃ at temperatures ranging from -20°C to 180°C .

Pyridazino-Pyridazine and Pyrido-Pyridazine Derivatives

Example Compounds :

3-(4-Chlorophenyl)-6-hydroxy-5-imino-pyrido[3,4-d]pyridazin-4-one (Compound 14): Core: Pyrido[3,4-d]pyridazinone fused system. Substituents: 4-Chlorophenyl at position 3, hydroxy and imino groups at positions 6 and 3. Synthesis: Reacted enamines with hydroxylamine hydrochloride in DMF . Key Difference: The fused pyridine ring alters electronic properties compared to the imidazole-containing target compound .

3,6-Bis-(4-chlorophenyl)-pyridazino[4,5-d]pyridazine-1-carbaldehyde (Compound 18): Core: Pyridazino[4,5-d]pyridazine. Substituents: Dual 4-chlorophenyl groups and a formyl group. Synthesis: Aryldiazonium salt coupling in cold dioxane .

Oxazolo[4,5-d]pyrimidines and Thiazolo[4,5-d]pyridazinones

Oxazolo[4,5-d]pyrimidines :

  • Core : Oxazole fused to pyrimidine.
  • Bioactivity : Demonstrated antiviral activity and enzyme inhibition (e.g., fatty acid amide hydrolase) .
  • Synthesis : Derived from oxazolones via chlorination and amine substitution .

Thiazolo[4,5-d]pyridazinone (BB77457):

  • Core: Thiazole fused to pyridazinone.
  • Substituents : Furyl, piperidinyl, and tetrahydronaphthalenyl groups.
  • Molecular Weight : 474.57 g/mol, significantly larger than the target compound’s 224.23 g/mol .

Triazolo[4,5-d]pyridazinones

4H-1,2,3-Triazolo[4,5-d]pyridazin-4-one :

  • Core: Triazole fused to pyridazinone.
  • Physicochemical Properties : pKa ≈ 8.94, density ≈ 1.45 g/cm³ .
  • Substituents : Methoxyphenyl and phenylhydrazine groups.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Bioactivity
2-Butyl-5,6-dihydro-4H-imidazo[4,5-d]pyridazin-4-one Imidazo[4,5-d]pyridazinone 2-Butyl 224.23 Undisclosed (structural focus)
2-(Piperazin-1-yl)-imidazo[4,5-d]pyridazin-4-one Imidazo[4,5-d]pyridazinone 2-Piperazinyl ~300 (estimated) Pharmaceutical applications
Oxazolo[4,5-d]pyrimidines Oxazolo[4,5-d]pyrimidine Varied amines, chlorides ~250–350 Antiviral, enzyme inhibition
BB77457 (Thiazolo[4,5-d]pyridazinone) Thiazolo[4,5-d]pyridazinone Furyl, piperidinyl, tetrahydronaphthalenyl 474.57 Available for research
4H-1,2,3-Triazolo[4,5-d]pyridazin-4-one Triazolo[4,5-d]pyridazinone Methoxyphenyl, phenylhydrazine ~350 (estimated) pKa 8.94, density 1.45 g/cm³

Key Findings and Discussion

  • The butyl group likely increases lipophilicity, impacting solubility and membrane permeability .
  • Synthetic Flexibility: Imidazo[4,5-d]pyridazinones are synthesized under milder conditions (e.g., room temperature for diazonium coupling) compared to oxazolo[4,5-d]pyrimidines, which require POCl₃ chlorination .

Biological Activity

2-Butyl-5,6-dihydro-4H-imidazo[4,5-d]pyridazin-4-one is a compound belonging to the class of imidazopyridazines, characterized by its unique structural features that confer various biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N4OC_9H_{12}N_4O, with a molecular weight of approximately 208.22 g/mol. The compound features a butyl group attached to an imidazo[4,5-d]pyridazine framework, which is crucial for its reactivity and biological activity .

Biological Activities

Research indicates that derivatives of imidazopyridazine compounds demonstrate a wide range of biological activities, including:

  • Antimicrobial Activity : Some studies suggest that related compounds exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown effective inhibition against various pathogens .
  • Anticancer Potential : Compounds in this class have been investigated for their anticancer effects. Specific analogs have been reported to inhibit tumor growth in vitro and in vivo .
  • Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly influence its pharmacological properties. For example:

ModificationEffect on Activity
Altering the butyl groupChanges lipophilicity and cellular uptake
Substituting nitrogen atomsAffects binding affinity to biological targets
Modifying the ketone groupInfluences reactivity and stability

These modifications can lead to enhanced potency against specific targets while minimizing side effects .

Case Studies

  • Antibacterial Activity : A study evaluating various imidazopyridazine derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) below 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Effects : Research has shown that specific analogs can inhibit cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Neuroprotection : In animal models of neurodegeneration, compounds derived from this scaffold have been shown to improve cognitive function and reduce neuronal loss by modulating glutamate receptors .

Q & A

Q. How can synthetic routes for 2-butyl-5,6-dihydro-4H-imidazo[4,5-d]pyridazin-4-one be optimized for higher yields?

Methodological Answer: Optimization involves solvent selection, catalyst choice, and temperature control. For example, using polar aprotic solvents like tetrahydrofuran (THF) with tertiary organic bases (e.g., triethylamine) at 60–80°C improves reaction efficiency. Post-synthesis purification via flash chromatography or recrystallization (ethanol/water mixtures) enhances purity . Key parameters to monitor include reaction time (12–24 hours) and stoichiometric ratios of intermediates (e.g., heteroaryl methyl groups).

Q. What analytical techniques are recommended for structural elucidation of this compound?

Methodological Answer: Combine ¹H/¹³C NMR to confirm the imidazo-pyridazinone core and substituents (e.g., butyl group at position 2). IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, HPLC with UV detection (λ = 254 nm) and reference standards (e.g., pharmacopeial impurities) are critical .

Q. How can stereochemical outcomes be controlled during synthesis?

Methodological Answer: Chiral catalysts (e.g., enantioselective bases) or chiral auxiliaries can direct stereochemistry. Post-synthesis, diastereomers are separated via chiral column chromatography or fractional crystallization using solvents like hexane/ethyl acetate. Racemic mixtures may require kinetic resolution with enzymes (e.g., lipases) .

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in derivatization reactions?

Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and electron density maps to predict reaction pathways. Machine learning (ML) algorithms trained on existing imidazo-pyridazinone datasets can prioritize substituents (e.g., electron-withdrawing groups at R10/R11) for targeted bioactivity .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Systematic meta-analysis should account for variables like assay conditions (e.g., cell lines, IC50 protocols). Reproduce experiments using standardized reference compounds (e.g., 2-p-tolyl analogs ). Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests). Statistical tools (ANOVA, PCA) identify outliers or confounding factors .

Q. How can reactor design improve scalability of multi-step syntheses?

Methodological Answer: Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization reactions). Membrane separation technologies (e.g., nanofiltration) isolate intermediates in real time. Process simulation software (Aspen Plus) optimizes parameters like residence time and pressure gradients .

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